5-Amino-2-bromoisonicotinic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 5-Amino-2-bromoisonicotinic acid is C6H5BrN2O2 . Its molecular weight is 217.02 . The InChI code is 1S/C6H5BrN2O2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2H,8H2, (H,10,11) .Physical and Chemical Properties Analysis
The boiling point of this compound is 507.3°C at 760 mmHg . Its melting point is between 293-297°C . The compound is solid at room temperature . It has a molecular refractivity of 43.2±0.3 cm^3 .Scientific Research Applications
Crystal Structure Studies
5-Amino-2-bromoisonicotinic acid and its derivatives have been studied for their crystal structures and interactions with other molecules. For instance, the complex crystals of 5-bromocytosine and N-tosyl-L-glutamic acid, a related compound, have been examined to understand the interaction modes between cytosine and the acidic side group of amino acid (Ohki, Takénaka, Shimanouchi, & Sasada, 1976). These studies contribute to the broader understanding of molecular structures and interactions, which can have implications in fields like drug design and materials science.
Electrocatalysis and Synthesis
Research has been conducted on the electrocatalysis and synthesis of compounds related to this compound. For example, the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes has been investigated, showcasing the potential of these compounds in chemical synthesis and possibly in industrial applications (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Medicinal Chemistry and Drug Design
Compounds related to this compound have been explored in medicinal chemistry, particularly in the synthesis of derivatives for potential therapeutic use. For instance, the study of triphenyltin complexes of N-(5-bromosalicylidene)-α-amino acids for their cytotoxic activity against tumor cell lines highlights the potential use of these compounds in cancer research (Yao, Yang, Zheng, & Tian, 2017).
Biochemical Studies
In biochemical research, this compound derivatives have been utilized to understand biological processes and mechanisms. For instance, the structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p, which involves the use of brominated compounds, is critical for understanding gene expression regulation and epigenetics (Owen et al., 2000).
Analytical Chemistry
In analytical chemistry, derivatization methods involving 5-bromonicotinic acid N-hydroxysuccinimide have been developed for the determination of amino acid sequences of peptides, demonstrating the application of these compounds in advanced analytical techniques (Miyagi et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
5-amino-2-bromopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZANKVNNHOWWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615662 | |
Record name | 5-Amino-2-bromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-80-6 | |
Record name | 5-Amino-2-bromo-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-bromopyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-bromopyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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